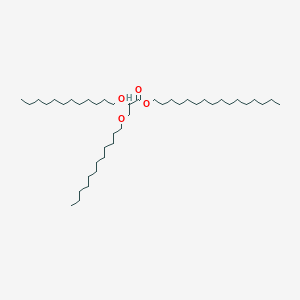
Chloro(difluoro)methanesulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(difluoro)methanesulfonyl azide is a chemical compound that belongs to the class of sulfonyl azides It is characterized by the presence of a sulfonyl group (SO₂) attached to an azide group (N₃), with chloro and difluoro substituents on the methanesulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(difluoro)methanesulfonyl azide can be synthesized through the reaction of chloro(difluoro)methanesulfonyl chloride with sodium azide in a suitable solvent such as ethanol or methanol . The reaction typically proceeds under mild conditions, with the azide ion (N₃⁻) displacing the chloride ion (Cl⁻) to form the desired azide compound. The reaction can be represented as follows:
ClCF2SO2Cl+NaN3→ClCF2SO2N3+NaCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems and in situ generation of reactive intermediates can help minimize the risk of explosion and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(difluoro)methanesulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and displaces other leaving groups.
Reduction Reactions: The azide group can be reduced to form amines, often using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Photolysis: Exposure to light can cause the azide group to decompose, forming reactive nitrene intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Photolysis: Ultraviolet (UV) light irradiation.
Major Products Formed
Amines: Reduction of the azide group yields primary amines.
Nitrenes: Photolysis generates nitrene intermediates, which can further react to form various products.
Applications De Recherche Scientifique
Chloro(difluoro)methanesulfonyl azide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing azide groups into organic molecules, facilitating the synthesis of complex compounds.
Medicinal Chemistry: The azide group can be transformed into amines, which are important functional groups in pharmaceuticals.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of chloro(difluoro)methanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide ion (N₃⁻) attacks electrophilic centers, displacing leaving groups and forming new bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . Photolysis of the azide group generates nitrene intermediates, which are highly reactive and can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Azide: Similar structure but lacks the chloro and difluoro substituents.
Tosyl Azide: Contains a tosyl group (p-toluenesulfonyl) instead of the chloro(difluoro)methanesulfonyl group.
Imidazole-1-sulfonyl Azide: Contains an imidazole ring attached to the sulfonyl azide group.
Uniqueness
Chloro(difluoro)methanesulfonyl azide is unique due to the presence of chloro and difluoro substituents, which can influence its reactivity and stability. These substituents can also affect the compound’s physical properties, making it distinct from other sulfonyl azides .
Propriétés
Numéro CAS |
64544-27-0 |
|---|---|
Formule moléculaire |
CClF2N3O2S |
Poids moléculaire |
191.55 g/mol |
Nom IUPAC |
1-chloro-N-diazo-1,1-difluoromethanesulfonamide |
InChI |
InChI=1S/CClF2N3O2S/c2-1(3,4)10(8,9)7-6-5 |
Clé InChI |
CVNKYPGLMVCXLK-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(S(=O)(=O)N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)





![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)

